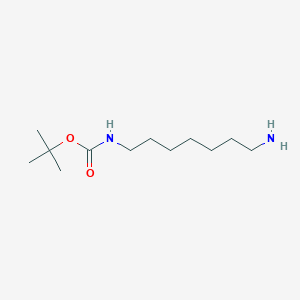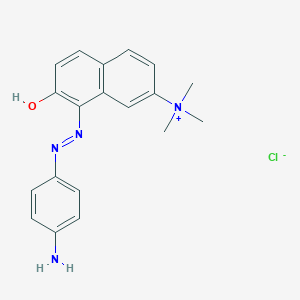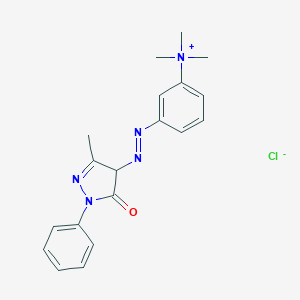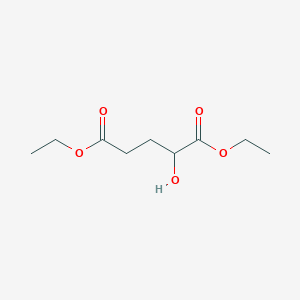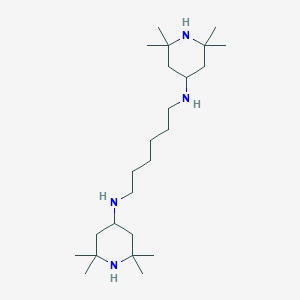![molecular formula C13H11N5O2 B008440 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid CAS No. 100900-25-2](/img/structure/B8440.png)
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid (ACPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ACPA is a pyrazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is not fully understood. However, it has been proposed that 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemische Und Physiologische Effekte
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential applications in the field of medicinal chemistry. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential toxicity. Further studies are needed to determine the safety profile of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid. One potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various types of cancer. Furthermore, future studies could investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the development of new antibiotics to combat antibiotic-resistant bacteria.
Synthesemethoden
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid can be synthesized through several methods, including the reaction of 5-amino-6-cyanopyrazine-2-carboxylic acid with formaldehyde and benzylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Another method involves the reaction of 2-aminobenzoic acid with 5-amino-6-cyanopyrazine-2-carboxylic acid in the presence of carbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
100900-25-2 |
|---|---|
Produktname |
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid |
Molekularformel |
C13H11N5O2 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
4-[(5-amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C13H11N5O2/c14-5-11-12(15)17-7-10(18-11)6-16-9-3-1-8(2-4-9)13(19)20/h1-4,7,16H,6H2,(H2,15,17)(H,19,20) |
InChI-Schlüssel |
KTQXGFMQHZQJBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N |
Piktogramme |
Irritant |
Synonyme |
4-(N-(2-AMINO-3-CYANO-5-PYRAZINYLMETHYL)-AMINO)BENZOIC ACID) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



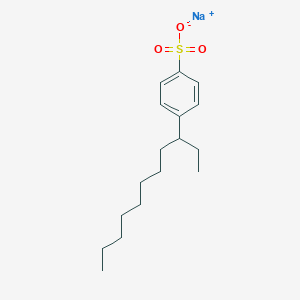


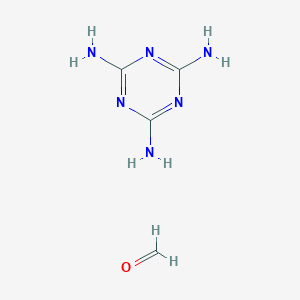
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)


